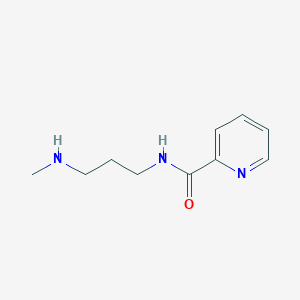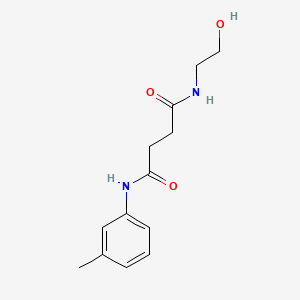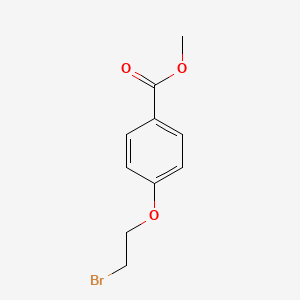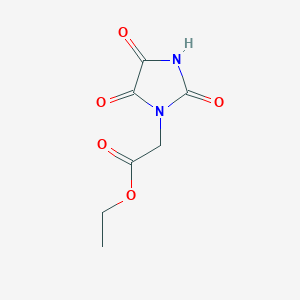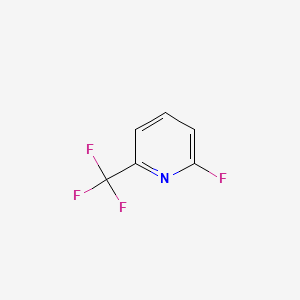
(1,3-Diméthyl-1H-pyrazol-5-yl)méthanamine
Vue d'ensemble
Description
The compound "(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential as antipsychotic agents without the typical interaction with dopamine receptors seen in clinically available antipsychotic drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with CNS depressant and anticonvulsant activities, involves the formation of arylmethanones. For instance, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a compound with a behavioral profile suggestive of antipsychotic activity, was synthesized and found to be active in behavioral animal tests . The synthesis of these compounds typically involves condensation reactions and may include the use of polyphosphoric acid or other reagents to facilitate the formation of the desired pyrazole ring .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The substitution pattern on the pyrazole ring, such as the presence of methyl groups at the 1- and 3-positions, significantly influences the biological activity of these compounds. For example, maximal activity was observed in compounds with methyl groups at these positions and a 3-chloro substituent on the phenyl ring .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions that are essential for their pharmacological effects. The reactivity of these compounds can be manipulated by introducing different functional groups, such as amino, imine, or hydroxy groups, which can act as isosteric replacements to modulate the activity of the compounds. For instance, the introduction of imine functionalities has been explored to create novel potential antipsychotic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their pharmacokinetic profiles. The characterization of these compounds often involves spectroscopic techniques such as FT-IR, DSC, NMR, and mass spectrometry to confirm their structure and purity .
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du pyrazole, y compris le (1,3-Diméthyl-1H-pyrazol-5-yl)méthanamine, ont été largement étudiés pour leurs propriétés antimicrobiennes. Ils sont connus pour être efficaces contre un éventail de micro-organismes, y compris les bactéries, les champignons et les virus. La capacité du composé à interférer avec la synthèse de la paroi cellulaire microbienne ou la fonction des protéines en fait un atout précieux dans le développement de nouveaux agents antimicrobiens .
Utilisations anti-inflammatoires et analgésiques
Les activités anti-inflammatoires et analgésiques des composés du pyrazole sont bien documentées. Ils peuvent inhiber la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. Cela fait d'eux des candidats potentiels pour le développement de nouveaux anti-inflammatoires non stéroïdiens (AINS) et analgésiques .
Recherche anticancéreuse
Les dérivés du pyrazole présentent une activité anticancéreuse potentielle en interférant avec diverses voies cellulaires qui sont cruciales pour la prolifération et la survie des cellules cancéreuses. La recherche sur le this compound pourrait conduire à la découverte de nouveaux agents anticancéreux ciblant des types spécifiques de cellules cancéreuses .
Propriétés anticonvulsivantes
Les propriétés anticonvulsivantes des dérivés du pyrazole font d'eux des candidats intéressants pour le traitement de l'épilepsie et d'autres troubles convulsifs. Ils peuvent moduler la libération de neurotransmetteurs ou l'activité des canaux ioniques dans le cerveau, prévenant ainsi ou réduisant la fréquence des crises .
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-3-6(4-7)9(2)8-5/h3H,4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWQCXPMWGSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361398 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499770-63-7 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dimethyl-1H-pyrazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)
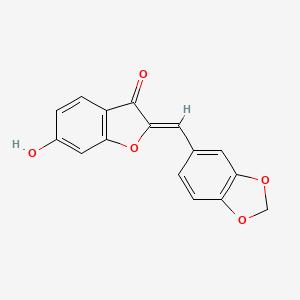

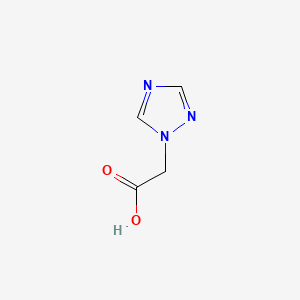
![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)
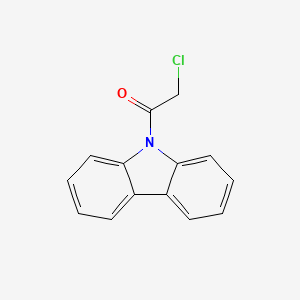
![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)
